molecular formula C12H16O2 B14015167 3-Ethoxy-5-isopropylbenzaldehyde

3-Ethoxy-5-isopropylbenzaldehyde

Cat. No.: B14015167
M. Wt: 192.25 g/mol
InChI Key: BFZVMPDVYVREMW-UHFFFAOYSA-N
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Description

3-Ethoxy-5-isopropylbenzaldehyde is a substituted benzaldehyde derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features an aldehyde functional group flanked by ethoxy and isopropyl substituents on the aromatic ring, a structural motif present in key intermediates for the development of biologically active molecules. Specifically, related ortho-isopropyl benzaldehyde derivatives are utilized as crucial building blocks in the synthesis of complex structures such as thyromimetics . The distinct substitution pattern on the benzaldehyde core makes it a valuable scaffold for constructing diverse chemical libraries. In research settings, this compound can be employed in key synthetic transformations, including Grignard reactions, reductive aminations, and condensation reactions, to access novel chemical entities . Its application is primarily focused on the discovery and development of new pharmaceutical candidates, where it may serve as a core fragment for creating target molecules with potential therapeutic activity. Researchers can leverage this chemical to explore structure-activity relationships (SAR) in drug design programs. This compound is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-ethoxy-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C12H16O2/c1-4-14-12-6-10(8-13)5-11(7-12)9(2)3/h5-9H,4H2,1-3H3

InChI Key

BFZVMPDVYVREMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C)C)C=O

Origin of Product

United States

Preparation Methods

Electrosynthetic Approach via Electrochemical Anodic Oxidation

One advanced method for preparing benzaldehyde derivatives, including ethoxy- and isopropyl-substituted benzaldehydes, is electrochemical anodic oxidation of corresponding alkylbenzenes in the presence of alkanols such as methanol or ethanol. This method was extensively described in US Patent US4814510A and US Patent US8889920B2.

  • Process Overview:

    • Starting materials: Alkylbenzenes such as 4-(1-ethoxy-1-methylethyl)toluene or 4-isopropyltoluene.
    • Electrolysis is performed in an undivided cell with graphite electrodes.
    • Electrolyte composition includes the starting alkylbenzene, conductive salts like potassium benzenesulfonate or sodium benzenesulfonate, and an alkanol (methanol or ethanol).
    • Operating conditions: Temperature range 26-60 °C, current density 1.3-3.6 A/dm², atmospheric pressure.
    • The electrolysis produces dialkoxymethyl acetals as intermediates, which can be hydrolyzed to the aldehyde.
  • Key Steps:

    • Electrochemical oxidation of alkylbenzene in alkanol solvent to form dialkoxymethyl acetal intermediate.
    • Hydrolysis of the acetal intermediate under reflux with water to yield the desired benzaldehyde.
    • Purification by distillation or rectification.
  • Advantages:

    • High selectivity and yield (e.g., 59.1% yield of dimethyl acetal with 62.7% selectivity reported).
    • Continuous or batchwise operation feasible.
    • Recycle of unconverted starting material and conductive salts improves efficiency.
  • Example Data:

Parameter Value/Condition
Electrolyte composition 4-(1-ethoxy-1-methylethyl)toluene, ethanol, potassium benzenesulfonate
Temperature 60 °C
Current density 1.3 A/dm²
Electrolysis mode Continuous flow or batch
Hydrolysis conditions Heating with water under reflux
Product yield (acetal) ~59%
Selectivity (acetal) ~63%

This process is adaptable for preparing 3-ethoxy-5-isopropylbenzaldehyde by selecting appropriate starting alkylbenzenes with ethoxy and isopropyl substituents at the desired positions.

Formylation via Vilsmeier-Haack Reaction

Another classical synthetic route involves direct formylation of 3-ethoxy-5-isopropylbenzene to introduce the aldehyde group at the desired position.

  • Method:

    • Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent.
    • Reaction: Electrophilic aromatic substitution where the Vilsmeier reagent reacts with 3-ethoxy-5-isopropylbenzene.
    • Followed by hydrolysis to yield this compound.
  • Industrial Relevance:

    • This method is widely used for aromatic aldehyde synthesis due to its straightforwardness.
    • Continuous flow reactors are employed industrially to optimize yield and purity.
    • Purification involves distillation or recrystallization.
  • Advantages:

    • High regioselectivity for formylation.
    • Scalable for industrial production.
  • Limitations:

    • Use of corrosive reagents (POCl₃).
    • Requires careful control of reaction conditions to avoid overreaction or side products.

This approach is well-documented for synthesizing 2-ethoxy-5-isopropylbenzaldehyde, which is closely related structurally to this compound and can be adapted accordingly.

Grignard Reaction and Protection Strategies

A less direct but useful approach involves preparing substituted benzaldehydes via Grignard reagents and protection of the aldehyde group during subsequent transformations.

  • Method:

    • Preparation of 4-bromoisopropylbenzene followed by formation of the Grignard reagent.
    • Reaction with ethyl orthoformate or other formylating agents to introduce the aldehyde function.
    • Protection of the aldehyde as N,N'-dimethylimidazolidine or acetals during further synthetic steps to prevent unwanted side reactions.
    • Final deprotection to yield the target aldehyde.
  • Advantages:

    • Allows introduction of sensitive substituents.
    • Protecting groups enhance synthetic flexibility.
  • Drawbacks:

    • Multi-step process with moderate yields.
    • Requires careful handling of moisture-sensitive reagents.

This method is more common in research settings where complex derivatives are targeted.

Comparative Summary of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Disadvantages Yield/Selectivity
Electrochemical Anodic Oxidation Alkylbenzene derivatives (e.g., 4-(1-ethoxy-1-methylethyl)toluene) Graphite electrodes, alkanol solvent, conductive salts, 26-60 °C, atmospheric pressure High selectivity, continuous operation, recyclable components Requires electrochemical setup ~59% acetal yield, ~63% selectivity
Vilsmeier-Haack Formylation 3-Ethoxy-5-isopropylbenzene POCl₃, DMF, hydrolysis Straightforward, industrially scalable Corrosive reagents, side reactions possible High (varies with conditions)
Grignard and Protection Strategy 4-Bromoisopropylbenzene Mg, ethyl orthoformate, protecting groups Allows complex modifications Multi-step, moisture sensitive reagents Moderate (~40-50%)

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and isopropyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Ethoxy-5-isopropylbenzoic acid.

    Reduction: 3-Ethoxy-5-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethoxy-5-isopropylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-isopropylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxy and isopropyl groups can influence the reactivity and selectivity of the compound in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethoxy group in the target compound increases steric bulk and lipophilicity compared to the methoxy group in the analog. This enhances solubility in nonpolar solvents (e.g., hexane, ethyl acetate) but reduces aqueous solubility.

Electronic Effects :

  • Methoxy (-OCH₃) is slightly more electron-donating than ethoxy (-OCH₂CH₃) due to reduced alkyl chain length, which may result in faster electrophilic aromatic substitution (EAS) reactions for the methoxy analog.

Trends in Alkoxy Chain Length

Extending the alkoxy chain (e.g., from methoxy to propoxy) further increases molecular weight and lipophilicity. For example:

  • 3-Propoxy-5-isopropylbenzaldehyde (hypothetical): Predicted logP ~3.6, molecular weight ~206 g/mol.

Research Findings and Limitations

  • Experimental Data Gaps: Limited published data exist for this compound, necessitating extrapolation from analogs like 3-Isopropyl-5-methoxybenzaldehyde .
  • Contradictions: While methoxy groups are traditionally considered stronger electron donors, ethoxy’s inductive effects may partially offset steric drawbacks in specific reactions.

Q & A

Q. What are the recommended safety protocols for handling 3-Ethoxy-5-isopropylbenzaldehyde in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
  • Ventilation: Work in a fume hood to minimize inhalation risks. Ensure eye wash stations and safety showers are accessible .
  • Storage: Keep the compound in a tightly sealed container under dry, ventilated conditions, away from ignition sources. Store at room temperature, avoiding prolonged exposure to light or moisture .

Q. What are the standard synthetic routes for this compound?

Answer:

  • Friedel-Crafts Acylation: React 3-ethoxy-5-isopropylbenzene with a formylating agent (e.g., DMF/POCl₃) under anhydrous conditions. Monitor reaction progress via TLC .
  • Oxidation of Alcohol Precursors: Use MnO₂ or TEMPO/oxone systems to oxidize 3-ethoxy-5-isopropylbenzyl alcohol to the aldehyde. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers purify this compound effectively?

Answer:

  • Recrystallization: Use ethanol/water mixtures at reduced temperatures. The compound’s solubility in ethanol (~8.45 mg/mL at 25°C) allows for efficient crystallization .
  • Chromatography: Employ flash chromatography with silica gel (mobile phase: hexane/ethyl acetate, 8:2). Monitor fractions via UV-Vis at 254 nm .

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR:
    • ¹H NMR (CDCl₃): Expect signals at δ 9.85 ppm (aldehyde proton), δ 1.25–1.40 ppm (isopropyl CH₃), and δ 3.80–4.10 ppm (ethoxy OCH₂) .
  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (ethoxy C-O-C) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C or Ru-based systems) for selective oxidation. A 2022 study achieved 85% yield using RuCl₃/NaIO₄ in a biphasic solvent system .
  • Solvent Optimization: Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points or solubility)?

Answer:

  • Statistical Meta-Analysis: Apply heterogeneity metrics (e.g., statistic) to quantify variability across studies. For example, if solubility values range from 7–10 mg/mL, calculate to determine if differences stem from methodological inconsistency or true variability .
  • Experimental Replication: Reproduce studies under controlled conditions (e.g., standardized temperature/purity criteria) to isolate confounding factors .

Q. What role does this compound play in asymmetric catalysis?

Answer:

  • Chiral Ligand Synthesis: The aldehyde group can be functionalized into Schiff bases for coordinating metal catalysts (e.g., Cu or Zn). A 2023 study reported 92% enantiomeric excess in aldol reactions using a Zn-Schiff base complex derived from this compound .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

  • Acidic Conditions: The ethoxy group is hydrolytically stable below pH 3 but undergoes cleavage at pH > 5, forming 5-isopropylresorcinol .
  • Oxidative Stability: Exposure to H₂O₂ or O₂ results in gradual aldehyde oxidation to the carboxylic acid. Stabilize with radical scavengers like BHT .

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